3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide is a chemical compound with the molecular formula C12H19N3O3S. It is a derivative of benzenesulfonamide, which is known for its various applications in medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide typically involves the reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide. The reaction is carried out in the presence of triethylamine in a tetrahydrofuran solution. After stirring at room temperature for several hours, the solvent is removed, and the product is isolated by recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to cell death. The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide: A nitro derivative with similar chemical properties.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with a thiazolone scaffold.
Uniqueness
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other benzenesulfonamide derivatives that may not have the same level of specificity .
Eigenschaften
Molekularformel |
C12H19N3O3S |
---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
3-amino-4-(oxan-4-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c13-11-7-10(19(14,16)17)1-2-12(11)15-8-9-3-5-18-6-4-9/h1-2,7,9,15H,3-6,8,13H2,(H2,14,16,17) |
InChI-Schlüssel |
RWHPWIXCRCZVCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CNC2=C(C=C(C=C2)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.